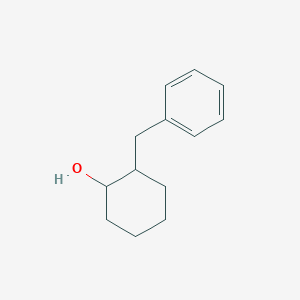
Elaeocarpine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elaeocarpine is an indolizidine alkaloid found in various species of the Elaeocarpus genus. This compound is known for its unique tetracyclic ring system, which includes a phenyl ring and an indolizidine ring fused by a tetrahydropyran-4-one framework . This compound has been studied for its potential pharmacological activities, including its interaction with the human delta-opioid receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elaeocarpine can be synthesized through a modular and divergent approach. This method involves the rapid construction of the tetrahydrobenzopyran-4-one framework via an aldol/dehydration/oxa-Michael process . A key step in the synthesis is the NbCl5-mediated intramolecular Mannich reaction, which helps build the C ring and secure both stereoisomers present in natural products . The final diversification is achieved through the intermediacy of thioamide, with the side chain installed by an Eschenmoser sulfide contraction/reduction sequence .
Industrial Production Methods: The use of commercially available materials and efficient reaction conditions makes this approach suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Elaeocarpine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as isothis compound and oxothis compound .
Scientific Research Applications
Mechanism of Action
Elaeocarpine exerts its effects primarily through its interaction with the human delta-opioid receptor. This interaction is of great interest in analgesic drug discovery due to its potential to provide pain relief with minimized side effects . The compound’s binding to the receptor modulates the receptor’s activity, leading to various downstream effects that contribute to its pharmacological properties .
Comparison with Similar Compounds
Elaeocarpine is part of a family of indolizidine alkaloids found in the Elaeocarpus genus. Similar compounds include:
Isothis compound: A stereoisomer of this compound with similar pharmacological properties.
Oxothis compound: An oxidized derivative of this compound.
Elaeocarfoline A and B: Recently isolated alkaloids with a similar tetracyclic ring system.
This compound’s uniqueness lies in its specific interaction with the delta-opioid receptor and its potential for developing new analgesics with fewer side effects .
Properties
CAS No. |
30891-89-5 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
11-methyl-1,2,3,5,6,6a,12a,12b-octahydrochromeno[2,3-g]indolizin-12-one |
InChI |
InChI=1S/C16H19NO2/c1-10-4-2-6-12-14(10)16(18)15-11-5-3-8-17(11)9-7-13(15)19-12/h2,4,6,11,13,15H,3,5,7-9H2,1H3 |
InChI Key |
DXTYYNIKCKARPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC3CCN4CCCC4C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B14167771.png)
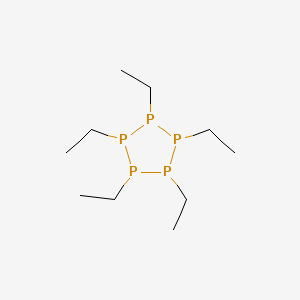
![N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide](/img/structure/B14167786.png)
![1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14167794.png)
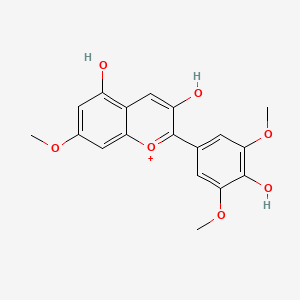
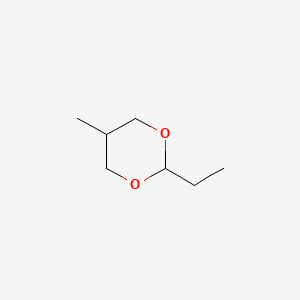
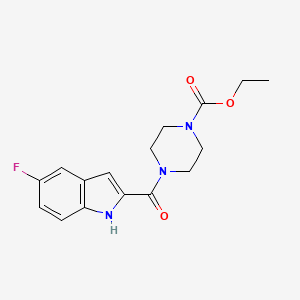
![N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide](/img/structure/B14167834.png)
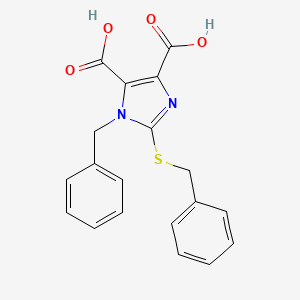
![2-[(7,7-Dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B14167837.png)
![Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B14167838.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl-](/img/structure/B14167841.png)
